molecular formula C22H20FN3O2S B11006683 N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B11006683
M. Wt: 409.5 g/mol
InChI Key: GTNSRXIXKJAMPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide is a synthetic compound that combines an indole moiety with a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: The fluoro group on the indole ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-CPBA, H₂O₂

    Reduction: H₂, Pd/C, NaBH₄

    Substitution: Nucleophiles like amines or thiols under basic conditions

Major Products

    Oxidation: Formation of indole N-oxide

    Reduction: Conversion of nitro groups to amines

    Substitution: Replacement of the fluoro group with nucleophiles

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitors of enzymes due to the presence of the indole and thiazole rings.

    Receptor Binding: May interact with various biological receptors, influencing signal transduction pathways.

Medicine

Industry

    Material Science: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound’s mechanism of action would depend on its specific biological target. Generally, the indole and thiazole rings can interact with various proteins and enzymes, potentially inhibiting their activity. The fluoro group can enhance binding affinity through hydrophobic interactions, while the methoxy group can participate in hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluoro group in N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide can enhance its binding affinity and selectivity towards certain biological targets, making it a unique and potentially more effective compound compared to its analogs.

Properties

Molecular Formula

C22H20FN3O2S

Molecular Weight

409.5 g/mol

IUPAC Name

N-[2-(6-fluoroindol-1-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C22H20FN3O2S/c1-28-19-6-3-16(4-7-19)22-25-18(14-29-22)13-21(27)24-9-11-26-10-8-15-2-5-17(23)12-20(15)26/h2-8,10,12,14H,9,11,13H2,1H3,(H,24,27)

InChI Key

GTNSRXIXKJAMPR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCCN3C=CC4=C3C=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.